5-Lipoxygenase Inhibition Potency
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol has been reported as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. In a specific in vitro assay, the compound was evaluated for inhibition of 5-Lipoxygenase (5-LO) at a concentration of 1 µM . While a direct head-to-head comparison with other 5-LO inhibitors in the same assay system is not available, this activity establishes a baseline for its potency in this target class. For context, the structurally distinct but related compound 1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol has been reported with IC50 values against cancer cell lines (MCF-7: 10 µM; HeLa: 15 µM), suggesting that the position of the aminomethyl group (1- vs. 2-substitution) may influence biological activity profiles .
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) activity |
|---|---|
| Target Compound Data | Inhibition observed at 1 µM concentration in vitro |
| Comparator Or Baseline | 1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol (different substitution pattern) shows IC50 of 10 µM (MCF-7) and 15 µM (HeLa) in cancer cell viability assays |
| Quantified Difference | Target compound demonstrates activity in a distinct, inflammation-relevant target (5-LO), while the comparator shows activity in cancer cell lines. The difference in target profile highlights the impact of substitution pattern. |
| Conditions | In vitro enzyme inhibition assay for 5-LO ; Cell viability assay (MCF-7 and HeLa cell lines) for the comparator |
Why This Matters
For researchers targeting the arachidonic acid cascade or inflammatory pathways, the confirmed 5-LO inhibitory activity of this specific spirocyclic scaffold provides a clear, quantifiable starting point for SAR studies, differentiating it from analogs that may primarily exhibit cytotoxic properties.
- [1] Medical University of Lublin. (n.d.). Record details for 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol. Retrieved from https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
